N-methyl-2-(4-((4-(trifluoromethyl)phenyl)methylsulfonamido)phenyl)acetamide
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Overview
Description
N-methyl-2-(4-((4-(trifluoromethyl)phenyl)methylsulfonamido)phenyl)acetamide is a synthetic organic compound characterized by its complex structure, which includes a trifluoromethyl group, a sulfonamide linkage, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(4-((4-(trifluoromethyl)phenyl)methylsulfonamido)phenyl)acetamide typically involves multiple steps:
Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 4-(trifluoromethyl)benzyl chloride with sulfonamide under basic conditions to form the sulfonamide intermediate.
Acetamide Formation: The intermediate is then reacted with N-methyl-2-bromoacetamide in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the nitrogen atom, forming N-methyl-2-(4-((4-(trifluoromethyl)phenyl)methylsulfonamido)phenyl)acetic acid.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be done using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-methyl-2-(4-((4-(trifluoromethyl)phenyl)methylsulfonamido)phenyl)acetic acid.
Reduction: Sulfonic acid derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, N-methyl-2-(4-((4-(trifluoromethyl)phenyl)methylsulfonamido)phenyl)acetamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, while the sulfonamide group can improve binding affinity to biological targets. This makes the compound a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as polymers with enhanced thermal and chemical resistance. Its unique functional groups can also be exploited in the design of specialty chemicals and catalysts.
Mechanism of Action
The mechanism of action of N-methyl-2-(4-((4-(trifluoromethyl)phenyl)methylsulfonamido)phenyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfonamide group can form strong hydrogen bonds with biological macromolecules, improving binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-2-(4-(trifluoromethyl)phenyl)acetamide: Similar structure but lacks the sulfonamide group.
N-methyl-2-(4-(methylsulfonamido)phenyl)acetamide: Similar structure but lacks the trifluoromethyl group.
N-methyl-2-(4-((4-chlorophenyl)methylsulfonamido)phenyl)acetamide: Similar structure but with a chlorophenyl group instead of a trifluoromethyl group.
Uniqueness
N-methyl-2-(4-((4-(trifluoromethyl)phenyl)methylsulfonamido)phenyl)acetamide is unique due to the presence of both the trifluoromethyl and sulfonamide groups. This combination imparts distinct chemical and biological properties, such as enhanced metabolic stability, improved binding affinity, and increased lipophilicity, which are not observed in similar compounds lacking one of these groups.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-methyl-2-[4-[[4-(trifluoromethyl)phenyl]methylsulfonylamino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O3S/c1-21-16(23)10-12-4-8-15(9-5-12)22-26(24,25)11-13-2-6-14(7-3-13)17(18,19)20/h2-9,22H,10-11H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWODQAZQQACFHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)NS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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